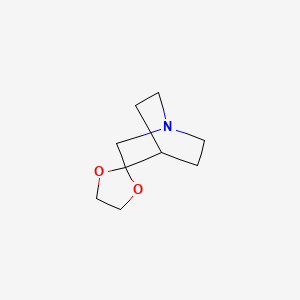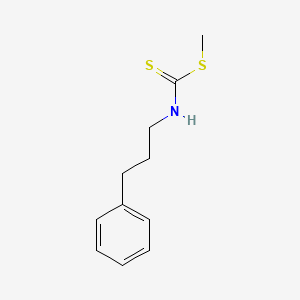
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a piperidyl group, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The formation of the amide bond, which can be achieved by reacting the fluorinated nitrobenzene with 1-methyl-4-piperidylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The piperidyl group can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Oxidation: m-chloroperbenzoic acid (mCPBA), dichloromethane.
Major Products Formed
Reduction: 2-fluoro-N-(1-methyl-4-piperidyl)-4-aminobenzamide.
Substitution: 2-methoxy-N-(1-methyl-4-piperidyl)-4-nitro-benzamide.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in modulating the compound’s binding affinity and specificity. The piperidyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-piperidyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(1-methyl-4-piperidyl)-4-nitrobenzamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
2-fluoro-N-(1-methyl-4-piperidyl)-benzamide: Lacks the nitro group, which may influence its chemical stability and reactivity.
The presence of both the fluorine atom and the nitro group in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Número CAS |
957855-56-0 |
|---|---|
Fórmula molecular |
C13H16FN3O3 |
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
2-fluoro-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H16FN3O3/c1-16-6-4-9(5-7-16)15-13(18)11-3-2-10(17(19)20)8-12(11)14/h2-3,8-9H,4-7H2,1H3,(H,15,18) |
Clave InChI |
UKUMSJRCAHIOKR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Methyl-3H-imidazo[4,5-B]pyridin-2-YL)piperazine](/img/structure/B8500600.png)

![4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B8500610.png)










![6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B8500693.png)
